molecular formula C9H6ClF2N3 B1467493 4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole CAS No. 1247578-84-2

4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole

Cat. No. B1467493
CAS RN: 1247578-84-2
M. Wt: 229.61 g/mol
InChI Key: USVAJICHJIPWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole (CMDFT) is an important synthetic compound in organic chemistry. It is a type of triazole compound that is used in various scientific research applications. CMDFT is the precursor of the fluorinated triazole family, which is known for its wide range of uses due to its unique properties. The synthesis of CMDFT is relatively simple and it has been used in a variety of scientific studies.

Scientific Research Applications

Synthesis of Energetic Salts and Materials

Triazole derivatives, such as "4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole," have been utilized in the synthesis of energetic materials. For instance, triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving chloromethyl-triazole derivatives. These materials exhibit good thermal stability and relatively high density, making them of interest for applications requiring energetic materials with these properties (Wang et al., 2007).

Molecular Interactions and Structural Analysis

The chloro and fluoro derivatives of 1,2,4-triazoles have been synthesized and characterized to study their crystal structures and intermolecular interactions. These interactions include various types such as C–H⋯O, C–H⋯π, and lp⋯π interactions, contributing to the understanding of molecular interactions in crystalline materials (Shukla et al., 2014).

Corrosion Inhibition

Derivatives of 1,2,4-triazole, including those related to "this compound," have been investigated for their potential as corrosion inhibitors. Studies have shown that certain triazole derivatives can significantly inhibit the corrosion of mild steel in acidic media. These findings support the development of new, effective corrosion inhibitors based on triazole chemistry (Bentiss et al., 2007).

Antifungal Applications

Triazole derivatives, by virtue of their structural motif, have been extensively studied for their antifungal properties. The structural modification of triazole rings, including halogenation, has contributed to the development of compounds with potent antifungal activity. This research avenue highlights the potential of triazole derivatives in addressing fungal infections and contributing to pharmaceutical developments (Volkova et al., 2020).

properties

IUPAC Name

4-(chloromethyl)-1-(2,5-difluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVAJICHJIPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
Reactant of Route 3
4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.